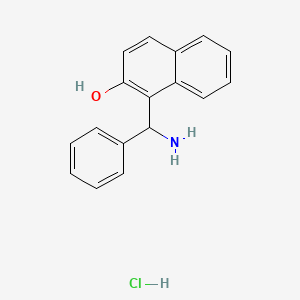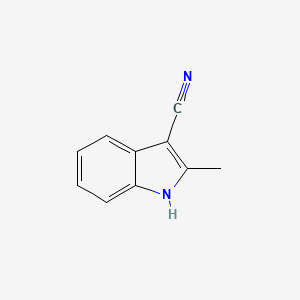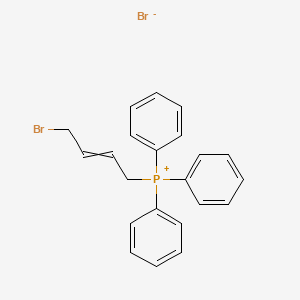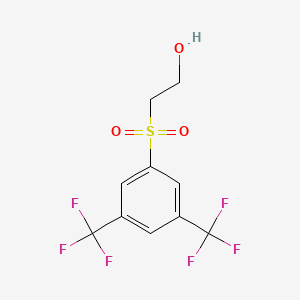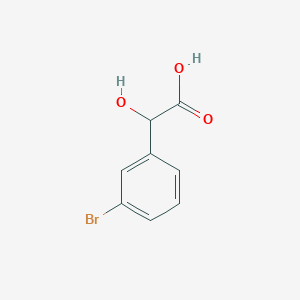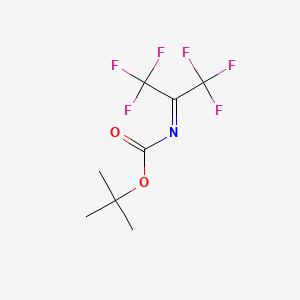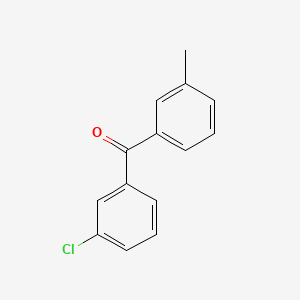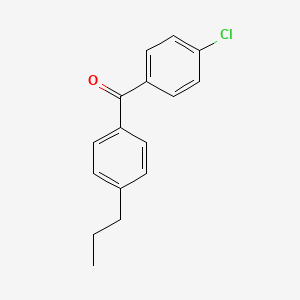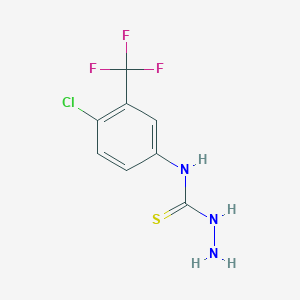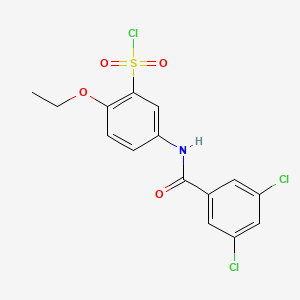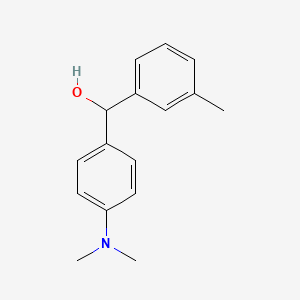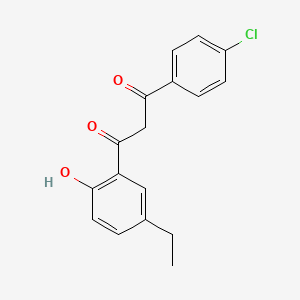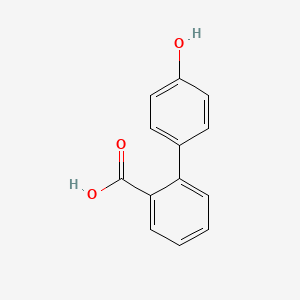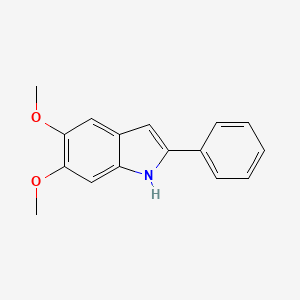
5,6-Dimethoxy-2-phenylindole
Übersicht
Beschreibung
5,6-Dimethoxy-2-phenylindole is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.30 . It is used for research purposes and appears as a solid powder .
Physical And Chemical Properties Analysis
5,6-Dimethoxy-2-phenylindole appears as a solid powder . It is recommended to be stored at room temperature . The compound has a molecular weight of 253.30 .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Chemical Studies
5,6-Dimethoxy-2-phenylindole and its derivatives have been utilized in various chemical synthesis studies. For example, it has been converted into 7-indolyl chalcones and further into indole flavonols, which are analogues of flavonoids (Black et al., 2002). These studies highlight the compound's versatility in creating complex chemical structures.
Applications in Biological Imaging and Luminescence
In the field of bioimaging, 5,6-Dimethoxy-2-phenylindole derivatives have shown promise. Li et al. (2013) synthesized 5,6-DTFI europium(III) complexes that, when doped into PMMA films, exhibited efficient red emission, showcasing their potential in biological assays and imaging (Li et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Several studies have explored the antimicrobial potential of 5,6-Dimethoxy-2-phenylindole derivatives. Ali et al. (2009) synthesized a series of compounds which demonstrated moderate to high antimycobacterial activities against Mycobacterium tuberculosis (Ali et al., 2009). Additionally, Taechowisan et al. (2007) investigated the anti-inflammatory activity of certain derivatives, revealing their potential as anti-inflammatory agents (Taechowisan et al., 2007).
Role in Understanding Eumelanin Structure
Research into the structure of eumelanin, a natural biopolymer, has also involved 5,6-dihydroxyindole derivatives. Pezzella et al. (2006, 2007) conducted studies on the transient species formed by oxidation of dimers of 5,6-dihydroxyindole, contributing to a better understanding of eumelanin's structure and formation (Pezzella et al., 2006; Pezzella et al., 2007).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5,6-Dimethoxy-2-phenylindole have been synthesized and evaluated for potential therapeutic applications. Ali et al. (2009) demonstrated that certain analogues showed significant AChE inhibitory activities, suggesting their potential in treating Alzheimer's Disease (Ali et al., 2009).
Eigenschaften
IUPAC Name |
5,6-dimethoxy-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-9-12-8-13(11-6-4-3-5-7-11)17-14(12)10-16(15)19-2/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTHRFKFXIWSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398960 | |
| Record name | 5,6-DIMETHOXY-2-PHENYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-2-phenylindole | |
CAS RN |
62663-26-7 | |
| Record name | 5,6-DIMETHOXY-2-PHENYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)
